molecular formula C40H56 B564270 β-Carotene-d10 (Major) CAS No. 1331639-85-0

β-Carotene-d10 (Major)

Cat. No.: B564270
CAS No.: 1331639-85-0
M. Wt: 546.949
InChI Key: OENHQHLEOONYIE-OGWJDWTISA-N
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Description

β-Carotene-d10 (Major): is a deuterated form of β-carotene, a naturally occurring pigment found in plants, fruits, and vegetables. It is a member of the carotenoid family, which consists of over 600 compounds. β-Carotene is known for its vibrant orange-red color and its role as a precursor to vitamin A, which is essential for vision, growth, and immune function . The deuterated form, β-Carotene-d10, is used in scientific research to study metabolic pathways and the bioavailability of β-carotene.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of β-Carotene-d10 involves the incorporation of deuterium atoms into the β-carotene molecule. This can be achieved through chemical synthesis or biosynthesis using deuterated precursors. The chemical synthesis route typically involves the use of deuterated solvents and reagents to replace hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of β-Carotene-d10 is similar to that of natural β-carotene. It can be produced through chemical synthesis, microbial fermentation, or extraction from natural sources. Microbial fermentation using genetically engineered microorganisms has become a promising method due to its high efficiency and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions: β-Carotene-d10 undergoes various chemical reactions, including oxidation, reduction, and substitution. The most common reactions involve the interaction with free radicals and reactive oxygen species, leading to the formation of oxidation products .

Common Reagents and Conditions:

Major Products: The major products formed from the oxidation of β-Carotene-d10 include β-apo-carotenals and β-apo-carotenones. These products are important intermediates in the biosynthesis of vitamin A .

Scientific Research Applications

Cancer Prevention and Treatment

Numerous studies have investigated the role of β-carotene in cancer prevention. For instance, research indicates that β-carotene supplementation may reduce tumor size in rodent models, suggesting its potential as an adjunct therapy in cancer treatment. The mechanism is primarily attributed to its antioxidant activity and ability to scavenge free radicals, which can mitigate oxidative stress associated with cancer progression .

Case Study:

  • Study by Dorogokupla and Epstein: Demonstrated reduced tumor sizes in rodents supplemented with β-carotene compared to controls .

Obesity Management

β-Carotene has been studied for its effects on obesity and energy metabolism. Research indicates that while β-carotene itself does not significantly alter gene expression related to obesity, its conversion to vitamin A is crucial for metabolic processes. In animal studies, β-carotene has shown promise in reducing body fat when metabolized into retinoids .

Key Findings:

  • Animal Studies: Showed no significant changes in adipose tissue without conversion to vitamin A, highlighting the importance of metabolic pathways in obesity management .

Skin Health and Photosensitivity

β-Carotene-d10 has therapeutic applications in dermatology, particularly for conditions like erythropoietic protoporphyria (EPP), where patients exhibit heightened sensitivity to sunlight. Supplementation with β-carotene has been shown to alleviate symptoms by enhancing skin tolerance to UV exposure .

Clinical Insights:

  • EPP Treatment: Patients reported reduced sensitivity and improved skin health with β-carotene supplementation .

Dietary Supplementation

As a source of provitamin A, β-carotene-d10 is utilized in dietary supplements aimed at improving overall health and preventing deficiencies. Its antioxidant properties contribute to reducing the risk of chronic diseases, including cardiovascular diseases and certain cancers .

Nutritional Benefits:

  • Antioxidant Activity: Regular intake of β-carotene-rich foods has been linked to lower mortality rates from various causes, including cancer .

Food Technology

In food science, β-carotene is used as a natural colorant due to its vibrant orange hue and is often added to products such as margarine, dairy products, and beverages. Its stability under heat and light makes it suitable for various food applications .

Applications in Food Products:

  • Coloring Agent: Used in margarine and dairy products for aesthetic appeal while providing nutritional benefits.

Summary of Research Findings

Application AreaKey FindingsReferences
Cancer PreventionReduced tumor size in rodent studies; antioxidant properties
Obesity ManagementMetabolic conversion necessary for effects on body fat
Skin HealthAlleviates symptoms of photosensitivity in EPP patients
Dietary SupplementationLinked to lower risk of chronic diseases; improves vitamin A levels
Food TechnologyUsed as a natural colorant; stable under various conditions

Mechanism of Action

Molecular Targets and Pathways: β-Carotene-d10 exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It also modulates gene expression by interacting with nuclear receptors such as retinoic acid receptors and retinoid X receptors .

Pathways Involved: The major pathways involved in the mechanism of action of β-Carotene-d10 include the antioxidant defense pathway, the retinoid signaling pathway, and the anti-inflammatory pathway. These pathways play a crucial role in maintaining cellular homeostasis and preventing disease .

Comparison with Similar Compounds

Uniqueness: β-Carotene-d10 is unique due to its deuterated form, which makes it an ideal tracer for metabolic studies. Its ability to convert to vitamin A also sets it apart from other carotenoids, making it essential for vision and immune function .

Biological Activity

β-Carotene is a carotenoid and a precursor of vitamin A, known for its antioxidant properties and health benefits. The compound β-Carotene-d10 (Major) is a deuterated form of β-carotene, which has been studied for its biological activities, particularly in relation to its metabolic pathways and health implications. This article reviews the biological activity of β-Carotene-d10, focusing on its absorption, metabolism, antioxidant effects, and implications for chronic disease prevention.

Absorption and Metabolism

β-Carotene is primarily absorbed in the intestine through specific transport mechanisms. It is taken up by enterocytes via the scavenger receptor class B type 1 (SCARB1) and can be converted into retinol (vitamin A) through enzymatic cleavage by beta-carotene 15,15'-dioxygenase (BCO1). The conversion process involves the cleavage of one molecule of β-carotene into two molecules of retinal, which can subsequently be converted to retinol .

Key Metabolic Pathways

  • Conversion to Retinol : β-Carotene undergoes oxidative cleavage to form retinal, which can be further reduced to retinol.
  • Storage and Regulation : Retinol can be stored as retinyl esters in liver tissues or transported in the bloodstream bound to retinol-binding proteins .
  • Deuterated Form : The incorporation of deuterium in β-Carotene-d10 may influence its metabolic stability and bioavailability compared to non-deuterated forms.

Antioxidant Properties

β-Carotene exhibits significant antioxidant activity by scavenging reactive oxygen species (ROS) and quenching singlet oxygen. This property is crucial in protecting cells from oxidative damage, which is linked to various chronic diseases including cardiovascular diseases and cancer .

Comparison of Antioxidant Activities

Compound Antioxidant Mechanism Relative Activity
β-CaroteneScavenges ROS; quenches singlet oxygenModerate
α-TocopherolChain-breaking antioxidant; protects lipidsHigh
Ascorbic AcidReduces oxidized species; regenerates other antioxidantsHigh

Cardiovascular Disease

Recent studies have shown mixed results regarding the role of β-carotene supplementation in cardiovascular health. A systematic review indicated that β-carotene supplementation was associated with a slight increase in cardiovascular disease (CVD) incidence (RR: 1.04) and mortality (RR: 1.12) . These findings suggest that while dietary intake may confer protective effects, supplementation could have adverse outcomes.

Cancer Risk

The relationship between β-carotene and cancer risk remains contentious. Epidemiological studies suggest that high dietary intake of carotenoids is associated with reduced lung cancer risk; however, supplementation has been linked to increased incidence in smokers . This discrepancy highlights the need for caution in recommending β-carotene supplements, particularly for high-risk populations.

Case Studies

  • Lung Cancer Prevention : A review of multiple cohort studies indicated that individuals with higher dietary carotenoid intake had lower lung cancer rates. However, randomized controlled trials showed that supplementation led to increased lung cancer risk in smokers .
  • Cardiovascular Outcomes : In the CARET study involving smokers and asbestos-exposed individuals, β-carotene supplementation did not reduce CVD incidence but was associated with increased mortality rates .

Q & A

Basic Research Questions

Q. What is the role of β-Carotene-d10 in metabolic tracer studies, and how does its deuterium labeling enhance experimental reliability?

β-Carotene-d10 serves as a stable isotope-labeled internal standard in metabolic studies, enabling precise quantification of endogenous β-carotene via mass spectrometry. Deuterium labeling minimizes isotopic interference during analysis while maintaining chemical equivalence to unlabeled analogs. This ensures accurate tracer recovery rates in complex biological matrices, particularly in lipid-rich tissues .

Q. Which analytical techniques are recommended for quantifying β-Carotene-d10 in biological matrices, and what validation parameters are critical?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, with validation requiring:

  • Linearity : ≥3 orders of magnitude for dynamic range.
  • Limit of detection (LOD) : ≤1 ng/mL in plasma.
  • Matrix effects : Assessed via post-column infusion studies to account for ion suppression/enhancement. Deuterated analogs like β-Carotene-d10 improve accuracy by normalizing extraction efficiency variations .

Q. How should researchers design in vitro experiments to account for oxygen-dependent antioxidant/prooxidant duality observed in β-carotene derivatives?

Experimental protocols must specify oxygen partial pressure (pO₂) using hypoxia chambers or gas-controlled incubators. For antioxidant studies, maintain pO₂ <150 Torr (physiological tissue levels). Include parallel assays at atmospheric pO₂ (760 Torr) to evaluate prooxidant switching, with lipid peroxidation markers (e.g., malondialdehyde) as endpoints .

Advanced Research Questions

Q. What methodological considerations are essential when reconciling contradictory findings between epidemiological studies and clinical trials involving β-Carotene-d10?

Key factors include:

  • Dose-response relationships : Pharmacological doses (e.g., 20 mg/day in smokers) vs. dietary levels.
  • Population stratification : Age, smoking status, and baseline nutrient status (e.g., serum α-tocopherol).
  • Temporal dynamics : Long-term effects (5+ years) vs. short-term biomarker changes. Mechanistic studies under controlled oxygen tension can bridge observational and intervention data .

Q. How can researchers optimize oxygen tension parameters in cell culture systems to study β-Carotene-d10's antioxidant mechanisms without inducing prooxidant effects?

Use modular incubator systems with calibrated O₂ sensors. For epithelial cell models:

  • Antioxidant phase : 5–10% O₂ (37–75 Torr) to mimic tissue microenvironments.
  • Prooxidant threshold : Monitor ROS generation via fluorogenic probes (e.g., DCFH-DA) above 150 Torr. Include N-acetylcysteine controls to distinguish β-Carotene-d10-specific effects .

Q. What statistical approaches are recommended for interpreting subgroup analyses in β-Carotene-d10 intervention studies with heterogeneous participant profiles?

Apply hierarchical Bayesian models to account for:

  • Pre-specified subgroups : Age, comorbidities, genetic polymorphisms (e.g., BCMO1 variants).
  • Multiple testing corrections : False discovery rate (FDR) adjustments for ≥5 subgroup comparisons. Pilot studies (n≈100) should precede large trials to estimate variance for power calculations .

Q. How should longitudinal studies involving β-Carotene-d10 address potential confounding factors in multi-year nutritional interventions?

Implement:

  • Blinding protocols : Triple-blind designs with independent data safety boards.
  • Adherence monitoring : Plasma deuterated/non-deuterated β-carotene ratios quarterly.
  • Covariate tracking : Serial measurements of lipid profiles, inflammatory markers (e.g., CRP), and oxidative stress indices .

Q. Methodological Tables

Table 1. Key Validation Parameters for β-Carotene-d10 Quantification

ParameterAcceptable RangeReference Method
Intra-day precisionCV ≤15%ISO 5725-2
Inter-day accuracy85–115% recoveryFDA Bioanalytical Guidelines
Matrix effect±20% signal variationMatuszewski et al. (2003)

Table 2. Oxygen Tension Guidelines for β-Carotene-d10 Studies

Experimental GoalpO₂ Range (Torr)Model System
Antioxidant efficacy10–150Primary hepatocytes
Prooxidant threshold150–760A549 lung epithelial

Properties

CAS No.

1331639-85-0

Molecular Formula

C40H56

Molecular Weight

546.949

IUPAC Name

3,3-dideuterio-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene

InChI

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+/i5D3,6D3,23D2,24D2

InChI Key

OENHQHLEOONYIE-OGWJDWTISA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C

Synonyms

(all-E)-1,1’-(3,7,12,16-Tetramethyl-1,3,5,7,9,11,13,15,17-octadecanonaene-1,18-diyl)bis[2,6,6-trimethylcyclohexene]-d10;  β,β-Carotene-d10;  all-trans-β-Carotene-d10;  BetaVit-d10;  Betacarotene-d10;  Carotaben-d10;  Carotene Base 80S-d10;  NSC 62794-d10; 

Origin of Product

United States

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